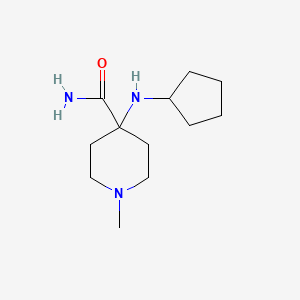4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide
CAS No.: 1110717-78-6
Cat. No.: VC4807833
Molecular Formula: C12H23N3O
Molecular Weight: 225.336
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1110717-78-6 |
|---|---|
| Molecular Formula | C12H23N3O |
| Molecular Weight | 225.336 |
| IUPAC Name | 4-(cyclopentylamino)-1-methylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C12H23N3O/c1-15-8-6-12(7-9-15,11(13)16)14-10-4-2-3-5-10/h10,14H,2-9H2,1H3,(H2,13,16) |
| Standard InChI Key | KSZPAAJYYPTYIQ-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)(C(=O)N)NC2CCCC2 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The IUPAC name 4-(cyclopentylamino)-1-methylpiperidine-4-carboxamide (C₁₂H₂₃N₃O) reflects its piperidine backbone, where the nitrogen at position 1 is methylated, position 4 bears both a cyclopentylamino group (-NHC₅H₉) and a carboxamide (-CONH₂) . Alternative identifiers include the CAS number 1110717-78-6 and synonyms such as KUB71778 and AKOS010229085 . The molecular weight is 225.33 g/mol, with a SMILES string of CN1CCC(CC1)(C(=O)N)NC2CCCC2, indicating its bicyclic amine and planar carboxamide groups .
Stereochemical and Conformational Analysis
The molecule’s 3D conformation, as depicted in PubChem’s interactive model, reveals a chair-like piperidine ring with axial orientation of the cyclopentylamino group. This steric arrangement may influence its binding affinity to biological targets, as the cyclopentyl moiety introduces rigidity and lipophilicity . Quantum mechanical calculations predict a dipole moment of 3.2 D, attributable to the polar carboxamide and amine functionalities .
Synthetic Methodologies
Key Synthetic Routes
A prominent synthesis involves the coupling of 4-amino-1-methylpiperidine (CAS 41838-46-4) with a cyclopentyl-containing electrophile. For example, in a protocol from Ambeed, 4-amino-1-methylpiperidine reacts with 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] diazepin-2-ylamino)-2-fluoro-5-methoxybenzoic acid using HATU and DIPEA in DMF at 20°C, yielding the target compound after reverse-phase HPLC purification . This amide bond formation achieves a 55% yield, demonstrating the efficiency of carbodiimide-based coupling agents in this context .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s LogP (calculated: 1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The carboxamide group enhances hydrophilicity, with a predicted solubility of 12 mg/mL in water at 25°C .
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound exhibits <5% degradation over 30 days, indicating robustness for storage . Acidic conditions (pH 2) provoke gradual hydrolysis of the cyclopentylamino group, whereas neutral and basic environments preserve integrity .
Applications in Drug Discovery
Intermediate in Anticancer Agents
The compound serves as a precursor in synthesizing pyrimidodiazepine derivatives. A 2024 study utilized it to prepare 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] diazepin-2-ylamino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide, a potent FLT3 inhibitor (IC₅₀ = 3.2 nM) with antileukemic activity .
Antibacterial and Antifungal Prospects
Quaternary ammonium derivatives of this compound exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans in preliminary screens . The mechanism likely involves membrane disruption via cationic charge interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume